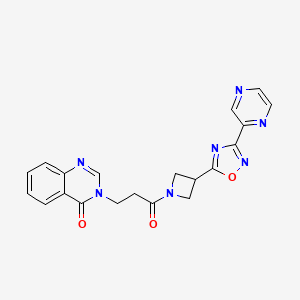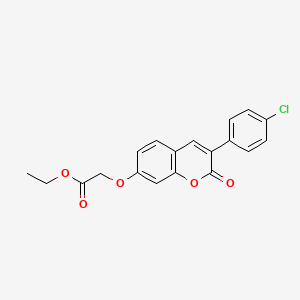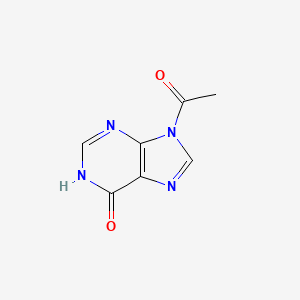![molecular formula C20H18N4O3S B2496683 N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941979-98-2](/img/structure/B2496683.png)
N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole derivatives are of great interest in the field of medicinal chemistry due to their wide range of biological activities. The benzo[d]thiazol moiety, in particular, is a common feature in compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and condensations. For instance, the stepwise 1,3-dipolar cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes is a method used to obtain benzo[d]pyrrolo[2,1-b]thiazoles, showcasing the versatility of thiazole synthesis approaches (Jin et al., 2017).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure of thiazole derivatives, highlighting features like intramolecular hydrogen bonding, crystal packing, and the geometry of the molecules. For example, compounds like N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine have been analyzed to reveal moderate affinity towards specific kinase targets, demonstrating the structural basis for their activity (El-Gokha et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, which can modify their chemical properties significantly. For instance, the cycloaddition reactions of N-phenacylbenzothiazolium bromides lead to the formation of functionalized spiro compounds with high diastereoselectivity, indicating a pathway to complex molecular architectures (Shen et al., 2015).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and synthesis. These properties are often determined through spectroscopic methods and X-ray crystallography, providing a comprehensive understanding of the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of thiazole derivatives, are essential for their biological activity and potential as therapeutic agents. For example, the hypervalent iodine-promoted regioselective oxidative C–H functionalization method allows for the synthesis of biologically potent benzo[d]thiazol-2-amines, showcasing the chemical versatility of thiazole-containing compounds (Mariappan et al., 2016).
科学的研究の応用
Antioxidant Activities
The benzothiazole derivative studied by Hua Erbin (2013) has been shown to improve antioxidating activities in high-fat-fed mice. The derivatives, including TJ-1, TJ-2, and TJ-3, exhibited enhanced levels of superoxide dismutase, glutathione peroxidase, and catalase, along with reduced malondialdehyde levels, indicating their potential in modulating oxidative stress (Hua Erbin, 2013).
Cardioprotective Effects
Another compound structurally related to benzothiazole, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, showed protective effects against cardiac remodeling and myocardial infarction in rats. It demonstrated potent inhibition of angiotensin-converting enzyme and significantly reduced cardiac dysfunction markers, highlighting its potential in cardiac therapy (Khdhiri Emna et al., 2020).
Drug Metabolism and Cytochrome P450 Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in drug metabolism and potential drug-drug interactions. The selectivity of these inhibitors, including compounds structurally similar to benzothiazole, is essential for understanding the involvement of specific CYP isoforms in drug metabolism. This knowledge is critical for predicting potential drug-drug interactions and enhancing drug safety (S. C. Khojasteh et al., 2011).
Chemistry and Properties of Benzothiazole Derivatives
The review by M. Boča et al. (2011) provides a comprehensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It summarizes the preparation procedures, properties, and a variety of applications, including biological and electrochemical activity. This review can help identify potential areas of interest for further investigation in medicinal chemistry and material science (M. Boča et al., 2011).
Importance of Benzothiazole in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological activities with less toxic effects. The review by M. Bhat and S. L. Belagali (2020) emphasizes the importance of the benzothiazole scaffold in medicinal chemistry, detailing its various pharmacological activities and the structural basis for these activities. This comprehensive review highlights the significance of benzothiazole derivatives in drug discovery and development (M. Bhat & S. L. Belagali, 2020).
作用機序
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key players in inflammation and pain. By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation and pain . In vitro studies have also indicated that some derivatives of this compound exhibit potent cytotoxicity against certain human cancer cell lines .
特性
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-11-13(8-9-15(12)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-14-5-2-3-6-16(14)28-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJGREMTPPRCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)



![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

